1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a sulfonyl group, an azetidine ring, a 1H-1,2,3-triazole ring, and a pyrrolidin-2-one ring . These functional groups could potentially confer a wide range of chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes several cyclic structures, which could potentially confer stability to the molecule. The presence of nitrogen in the azetidine and triazole rings could also allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the azetidine and triazole rings might participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple cyclic structures could increase the compound’s stability, while the nitrogen atoms in the azetidine and triazole rings could allow for hydrogen bonding, potentially increasing the compound’s solubility in water .Scientific Research Applications
Ring Expansion and Functionalized Pyrrolidines
Synthetic Route to Functionalized Pyrrolidines
Research demonstrates the ring expansion of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines, a process that might be analogous to transformations involving the target compound. The relative configuration of substituents in the formed pyrrolidines suggests a mechanism involving intermediate bicyclic aziridinium ions, pointing to a versatile approach for synthesizing functionalized pyrrolidines (François Durrat et al., 2008).
Organocatalytic Cycloaddition for 1,2,3-Triazoles
Synthesis of 1,2,3-Triazoles
The organocatalytic enamine-azide [3 + 2] cycloaddition is utilized for synthesizing sulfonyl-1,2,3-triazoles at room temperature, demonstrating the utility of pyrrolidine as a catalyst. This methodology could potentially be relevant for the synthesis of compounds with triazole functionalities similar to the target compound (Maiara T. Saraiva et al., 2015).
Synthesis of Pyrrolidines with Sulfonyl Substituents
Trifluoromethyl Pyrrolidines
The synthesis of new 4-(trifluoromethyl)pyrrolidines featuring sulfonyl groups showcases 1,3-dipolar cycloaddition reactions, which could be related to methodologies applicable to the compound , highlighting a broad area of synthetic chemistry focused on incorporating sulfonyl and similar functional groups into pyrrolidine rings (Yuriy N. Markitanov et al., 2016).
Mechanism of Action
The mechanism of action of this compound in biological systems would likely depend on its structure and the specific functional groups present. For example, compounds containing a triazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .
Safety and Hazards
Future Directions
Given the complexity of this compound and the potential biological activities of its functional groups, it could be a promising candidate for further study in the field of medicinal chemistry. Future research could explore its potential uses in treating various diseases, as well as optimizing its synthesis and improving its physical and chemical properties .
Properties
IUPAC Name |
1-[[1-(1-cyclopropylsulfonylazetidin-3-yl)triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c19-13-2-1-5-16(13)6-10-7-18(15-14-10)11-8-17(9-11)22(20,21)12-3-4-12/h7,11-12H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTCOTDGLCEUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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